

Enhydrin Chlorohydrin: A Technical Overview of a Sesquiterpene Lactone

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Compound of Interest

Compound Name: Enhydrin chlorohydrin

Cat. No.: B15596073

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin chlorohydrin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide array of biological activities.^{[1][2]} This technical guide provides a comprehensive overview of **Enhydrin chlorohydrin**, including its physicochemical properties, and explores its potential pharmacological activities based on research into related compounds. The document details relevant experimental methodologies and visualizes key signaling pathways to support further research and drug development efforts.

Physicochemical Properties

Enhydrin chlorohydrin is characterized by the chemical formula C₂₃H₂₉ClO₁₀ and a molecular weight of 500.93 g/mol .^{[1][3][4]}

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₉ ClO ₁₀	^{[1][3][4]}
Molecular Weight	500.93 g/mol	^{[1][3][4]}
CAS Number	38230-99-8	^{[1][3][4]}

Biological Activity and Therapeutic Potential

While direct studies on **Enhydrin chlorohydrin** are limited, the broader class of sesquiterpene lactones, particularly chlorinated derivatives, has been the subject of extensive research, revealing significant therapeutic potential.

Cytotoxic and Anticancer Activity

Sesquiterpene lactones are recognized for their cytotoxic effects against various cancer cell lines.[1][2] Research on chlorinated guaiane-type sesquiterpene lactones, a class to which **Enhydrin chlorohydrin** belongs, has demonstrated potent growth-inhibitory and apoptotic effects in human tumor cells.[3][5] The α -methylene- γ -lactone group, a common feature in these compounds, is considered crucial for their pharmacological activity.[2]

The parent compound, enhydrin, has shown significant anti-proliferative activity against several human cancer cell lines, with IC50 values in the micromolar range.[6] Studies on other chlorinated sesquiterpene lactones have indicated that the chlorohydrin group can be a key determinant of cytotoxicity.[3] For instance, chlorohyssopifolins have demonstrated the ability to induce apoptosis through mechanisms involving cytochrome c release and caspase activation.[5]

Table of Cytotoxic Activities of Related Sesquiterpene Lactones:

Compound	Cell Line	IC50 (μ M)	Reference
Enhydrin	CCRF-CEM	0.18	[6]
Enhydrin	HCT-116	1.23	[6]
Enhydrin	MDA-MB-231	0.87	[6]
Enhydrin	U251	1.02	[6]
Chlorohyssopifolin A	HL-60	< 10	[5]
Chlorohyssopifolin C	HL-60	< 10	[5]
Chlorohyssopifolin D	HL-60	< 10	[5]
Linichlorin A	HL-60	< 10	[5]

Anti-inflammatory Activity

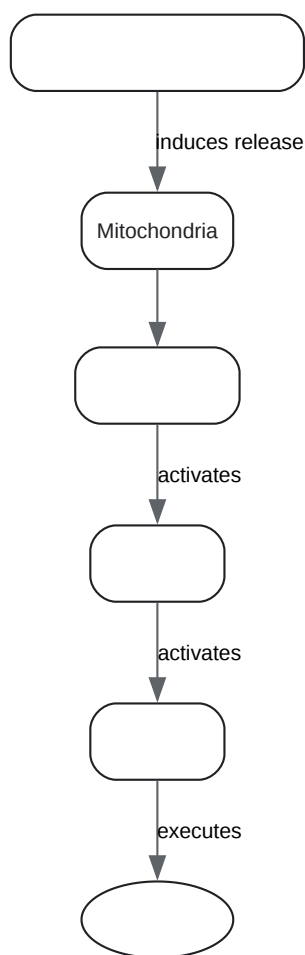
Sesquiterpene lactones are also known for their potent anti-inflammatory properties.^[7] Many compounds in this class exert their effects by inhibiting the transcription factor NF- κ B, a key regulator of the inflammatory response.^[3] The anti-inflammatory actions of sesquiterpene lactones are also linked to their ability to modulate other signaling pathways, such as the MAPK and JAK-STAT pathways.^[7]

Key Signaling Pathways

The biological activities of sesquiterpene lactones are mediated through their interaction with critical cellular signaling pathways.

Apoptosis Induction Pathway

Many sesquiterpene lactones induce cytotoxicity in cancer cells by triggering apoptosis. A common mechanism involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, leading to programmed cell death.^[5]

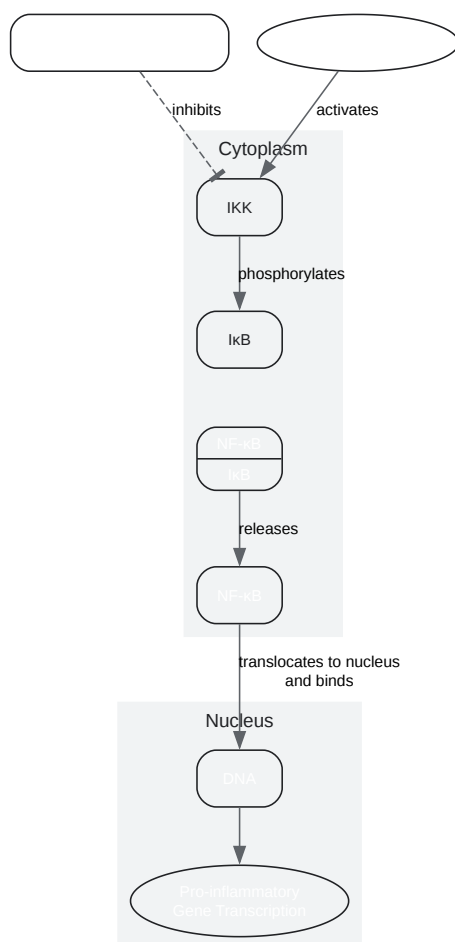


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Caption: Proposed apoptotic pathway induced by sesquiterpene lactones.

NF- κ B Signaling Pathway Inhibition

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF- κ B signaling pathway. This inhibition prevents the transcription of pro-inflammatory genes.



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Caption: Inhibition of the NF- κ B signaling pathway by sesquiterpene lactones.

Experimental Protocols

The following is a representative experimental protocol for assessing the in vitro cytotoxicity of a compound like **Enhydrin chlorohydrin**, based on methodologies used for similar sesquiterpene lactones.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of **Enhydrin chlorohydrin** that inhibits the growth of a cancer cell line by 50% (IC₅₀).

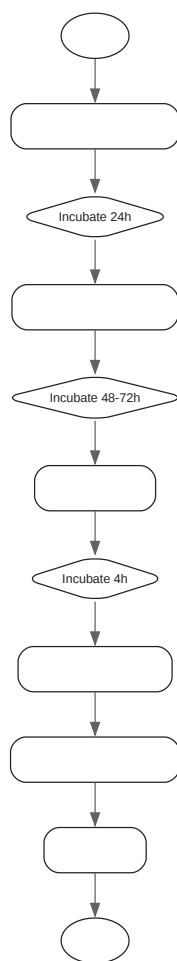
Materials:

- Human cancer cell line (e.g., HL-60, U-937)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Enhydrin chlorohydrin** stock solution (e.g., in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microtiter plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in 96-well plates at a density of approximately 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Enhydrin chlorohydrin** in culture medium. After 24 hours, replace the medium in the wells with 100 μ L of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

- Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Solubilization: Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.



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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

Enhydrin chlorohydrin, as a member of the chlorinated sesquiterpene lactone family, holds considerable promise for further investigation as a potential therapeutic agent. The existing body of research on related compounds strongly suggests that its biological activities may include potent cytotoxic and anti-inflammatory effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the exploration of **Enhydrin chlorohydrin**'s full therapeutic potential.

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